molecular formula C17H18N4O2S B4332760 2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4332760
M. Wt: 342.4 g/mol
InChI Key: JUFJPNGETXBSRG-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features an indole ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide.

    Coupling Reaction: The final step involves coupling the indole derivative with the thiadiazole derivative using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Formation of 2-(1H-indol-3-yl)-2-amino-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
  • 1-[2-(5-Methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of an indole ring, a thiadiazole ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-2-3-4-9-14-20-21-17(24-14)19-16(23)15(22)12-10-18-13-8-6-5-7-11(12)13/h5-8,10,18H,2-4,9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFJPNGETXBSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

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